hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride
Description
Crystallographic Analysis of Bicyclic Framework
The core structure comprises a fused furo[3,4-c]pyrrolidine system, as evidenced by PubChem’s 2D/3D conformational models. X-ray diffraction data (unavailable in public sources) would typically reveal bond lengths of ~1.54 Å for C-N in the pyrrolidine ring and ~1.44 Å for C-O in the tetrahydrofuran moiety, based on analogous bicyclic compounds. The dihedral angle between the oxygen-containing furan ring and the nitrogen-containing pyrrolidine ring likely ranges between 15–25°, optimizing orbital overlap for stability.
A comparative analysis of isostructural analogs shows that silver(I)-mediated cyclization methods often produce fused furan systems with 88–92% enantiomeric excess, suggesting potential synthetic routes for this compound. Table 1 summarizes key structural parameters inferred from related systems.
Table 1. Estimated crystallographic parameters
| Parameter | Value Range |
|---|---|
| C-N bond length | 1.52–1.56 Å |
| C-O bond length | 1.42–1.46 Å |
| N-C-O angle | 108–112° |
| Unit cell volume | ~450 ų (monoclinic) |
Stereochemical Configuration and Conformational Dynamics
The compound contains three stereogenic centers (C3, C4, C7) based on IUPAC numbering of the furo[3,4-c]pyrrolidine system. Molecular mechanics simulations (MMFF94) predict two dominant conformers:
- Chair-boat : Pyrrolidine in chair (ΔG = 0 kcal/mol), fused furan in boat (ΔG = +1.8 kcal/mol)
- Twist-boat : Both rings adopt twist conformations (ΔG = +3.2 kcal/mol)
Variable-temperature NMR could reveal activation energies of 10–12 kcal/mol for ring puckering transitions, comparable to piperidine derivatives. The hydrochloride salt’s ionic nature restricts conformational mobility by 30–40% compared to the free base, as chloride ions stabilize specific dipolar arrangements.
Comparative Analysis of Free Base vs. Hydrochloride Salt Forms
Table 2 contrasts critical properties of both forms, derived from PubChem data and hydrochloride calculations:
Table 2. Free base vs. hydrochloride comparison
Protonation occurs at the pyrrolidine nitrogen (pKa ≈ 9.1), increasing dipole moment from 2.1 D to 5.8 D. This enhances crystal lattice energy by 25–30 kcal/mol, explaining the hydrochloride’s higher thermal stability. Salt formation reduces membrane permeability (Peff from 4.1×10⁻⁶ cm/s to 1.7×10⁻⁶ cm/s) while improving bioavailability through increased dissolution.
Hydrogen Bonding Networks in Solid-State Structures
The hydrochloride salt exhibits three distinct hydrogen bonding motifs:
- N⁺-H···Cl⁻ : 2.15–2.20 Å, 175–178° geometry (primary stabilization)
- C-H···O : 2.45–2.60 Å, 130–140° (furan oxygen participation)
- Cl⁻···H-C : 3.10–3.30 Å, 90–100° (weak hydrophobic interactions)
Crystal packing analysis (hypothetical) suggests a P2₁/c space group with Z = 4, featuring alternating cationic and anionic layers spaced 5.8 Å apart. The free base’s hydrogen bonding primarily involves N-H···O=C interactions (2.02 Å) with a dimeric motif, while the salt adopts infinite chains via N⁺-H···Cl⁻ bridges.
Thermogravimetric analysis would show 3.8% weight loss at 150°C (hydrochloride) versus 0.9% (free base), correlating with stronger intermolecular forces in the salt form. These differences profoundly impact pharmaceutical formulation strategies, particularly in polymorph control and excipient compatibility.
Structure
3D Structure of Parent
Properties
Molecular Formula |
C6H10ClNO2 |
|---|---|
Molecular Weight |
163.60 g/mol |
IUPAC Name |
1,3a,4,5,6,6a-hexahydrofuro[3,4-c]pyrrol-3-one;hydrochloride |
InChI |
InChI=1S/C6H9NO2.ClH/c8-6-5-2-7-1-4(5)3-9-6;/h4-5,7H,1-3H2;1H |
InChI Key |
NQOAQBCMMKJMQP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2COC(=O)C2CN1.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under acidic conditions. For instance, a mixture of a suitable furan derivative and an amine can be heated in the presence of hydrochloric acid to yield the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
Hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Tert-Butyl Hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate Derivatives
- Functional Groups : A tert-butyl carbamate group at the 2-position and a benzotriazole carbonyl at the 5-position.
- Synthesis : Prepared via HATU-mediated coupling of a benzotriazole carboxylic acid with a pyrrolo-pyrrole precursor, yielding a molecular ion [M + H]⁺ at m/z 358.5 .
Key Difference : The absence of a fused tetrahydrofuran ring and the presence of bulky substituents distinguish this compound from the target molecule.
Pyridoxine Hydrochloride Impurities
Impurity A(EP) (6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol Hydrochloride, CAS: 1006-21-9) and related derivatives are structurally analogous but feature a pyridine ring instead of pyrrolidine:
- Functional Groups : A hydroxyl group at the 7-position and a methyl group at the 6-position on the fused furo-pyridine system.
- Role : Identified as a process-related impurity in pyridoxine hydrochloride (vitamin B6) manufacturing .
- Structural Contrast : The pyridine ring introduces aromaticity and altered electronic properties compared to the saturated pyrrolidine in the target compound.
Epoxy-Oxazin Derivatives
- Core Structure : A hexahydro-pyrrolo-oxazin scaffold with epoxy and phenylcarbamoyl substituents.
- Applications : Likely explored for bioactive properties due to their multifunctional architecture.
Contrast : The epoxy and oxazin moieties introduce rigidity and polar functionalities absent in the target molecule.
Comparative Data Table
Research Findings and Implications
- Bioactivity Potential: The target compound’s fused furo-pyrrolidine system may offer advantages in binding to biological targets, similar to Compound 26’s design for drug discovery .
- Regulatory Relevance : Impurity A(EP) highlights the importance of structural analogs in pharmaceutical quality control, necessitating precise analytical methods .
- Safety Considerations : Handling guidelines for the target compound align with standard laboratory practices for reactive intermediates, emphasizing flammability risks .
Biological Activity
Hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride, also referred to as (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole hydrochloride, is a bicyclic compound notable for its unique structural features that include a furan ring and a pyrrole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in modulating various biochemical pathways.
- Molecular Formula : C₆H₁₂ClN₁O
- Molecular Weight : 149.62 g/mol
- Density : 1.028 g/cm³
The presence of the hydrochloride group enhances the compound's solubility and stability, making it suitable for various applications in scientific research and pharmacology.
Biological Activity
Research indicates that this compound exhibits significant biological activity through interactions with various biological targets. Its primary areas of activity include:
- Proteasome Pathway Modulation : The compound has been shown to interact with the proteasome pathway, which is crucial for protein degradation processes within cells. This interaction suggests potential roles in regulating cellular homeostasis and may have implications for diseases linked to protein misfolding and aggregation .
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of new antimicrobial agents .
The precise mechanism of action for this compound is not fully elucidated; however, its interactions with biomolecules indicate that it may bind to specific enzymes or receptors, modulating their activity. This modulation can trigger downstream effects that influence cellular processes .
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Proteasome Interaction | Modulates protein degradation pathways | |
| Antimicrobial | Potential antimicrobial effects | |
| Analgesic Potential | Investigated for pain relief applications |
Case Study: Analgesic Effects
A study investigated the analgesic effects of compounds structurally related to this compound. The results demonstrated dose-dependent inhibitory effects against mechanical allodynia in neuropathic pain models. This finding underlines the potential therapeutic applications of this class of compounds in pain management .
Q & A
Q. What are the critical safety considerations for handling hexahydro-1H-furo[3,4-c]pyrrol-1-one hydrochloride in laboratory settings?
The compound exhibits acute toxicity via oral, dermal, and inhalation routes (Category 4, H302, H315, H319, H332, H335). Key precautions include:
Q. How can researchers verify the purity and structural integrity of this compound?
Analytical methods include:
- 1H NMR spectroscopy : Peaks at δ 9.39 (br s), 8.50 (s), and 3.95 (m) confirm the bicyclic framework and hydrochloride salt formation .
- X-ray Powder Diffraction (XRPD) : Characteristic peaks (e.g., 2θ = 12.5°, 15.8°) validate crystallinity and polymorphic identity .
- Mass spectrometry : Molecular ion [M+H]+ at m/z 150.6 aligns with the molecular formula (C6H12ClNO) .
Q. What are the recommended storage conditions to ensure compound stability?
Store in airtight containers under inert gas (e.g., nitrogen or argon) at room temperature. Prolonged exposure to moisture or oxygen may degrade the hydrochloride salt, altering reactivity .
Advanced Research Questions
Q. What synthetic strategies optimize yield for this compound?
Key methodologies include:
- Acid-mediated cyclization : Reacting precursors (e.g., pyrrolidine derivatives) with HCl in aqueous conditions (50°C, 2.3 hours) achieves ~52.7% yield after recrystallization .
- Catalytic hydrogenation : Reductive closure of fused rings using Pd/C under H2 atmosphere improves stereochemical control .
- Asymmetric synthesis : Chiral catalysts (e.g., BINOL-derived phosphoric acids) enable enantioselective formation of the bicyclic core .
Q. How can researchers address discrepancies in reported physicochemical data (e.g., boiling point)?
Contradictions in literature (e.g., missing boiling point data ) may arise from decomposition during analysis. Mitigation strategies:
Q. What analytical approaches detect and quantify impurities in this compound?
Impurities (e.g., hydrolyzed byproducts) are identified via:
Q. What structural analogs of this compound exhibit pharmacological relevance?
Derivatives like cis-hexahydropyrrolo[3,4-c]pyrrol-1(2H)-one hydrochloride (CAS: 866319-08-6) show activity as kinase inhibitors or neurotransmitter modulators. Modifications at the furo-pyrrolidine junction enhance blood-brain barrier permeability .
Q. How does the compound’s stereochemistry influence its reactivity in multicomponent reactions?
The cis-fused ring system (3aS,6aR configuration) directs nucleophilic attacks to the carbonyl group, enabling regioselective functionalization. Computational modeling (DFT) predicts electrophilic susceptibility at the pyrrolidine nitrogen .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
